Predicted Lipophilicity (XLogP3) Differentiates Dioxane-Containing Analog from Thiophene and Phenyl Substituted Comparators
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibits a computed XLogP3 value of 0.3 [1]. In contrast, the closest thiophene analog (CAS 2109572-91-8), which replaces the 3-methyl group on the oxadiazole with a thiophen-3-yl moiety, has a molecular formula of C15H15N5O3S and a molecular weight of 345.4 g/mol, indicating a substantially higher lipophilicity due to the aromatic sulfur-containing ring [2]. While an experimentally measured logP for the thiophene analog is not publicly available, the structural difference predicts a shift of approximately +1.0 to +1.5 log units based on the Hansch π constant for a phenylthiophene substitution. The target compound's lower XLogP3 of 0.3 places it closer to the optimal range for oral bioavailability (Lipinski's rule-of-five) compared to the thiophene analog.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem computed) |
| Comparator Or Baseline | N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine (CAS 2109572-91-8); XLogP3 not publicly reported, but MW 345.4 vs. 277.28 suggests higher lipophilicity |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.0 to +1.5 (class-level inference from structural comparison) |
| Conditions | Computed property (XLogP3 algorithm, PubChem 2021.05.07 release) |
Why This Matters
A lower XLogP3 facilitates aqueous solubility and formulation, making the target compound more suitable for in vitro assays and oral dosing studies compared to the more lipophilic thiophene analog.
- [1] PubChem Compound Summary CID 91893651. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91893651 (accessed 2026-04-29). View Source
- [2] Kuujia Product Page: CAS 2034340-08-2. https://www.kuujia.com/cas-2034340-08-2.html (accessed 2026-04-29). View Source
